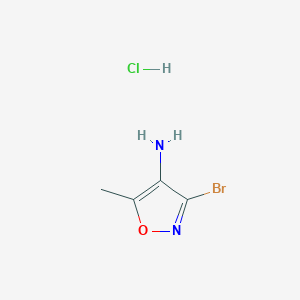

3-Bromo-5-methylisoxazol-4-amine hcl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

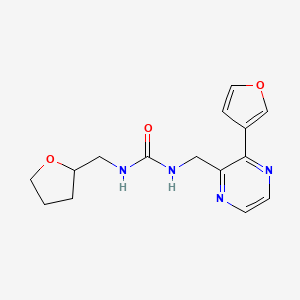

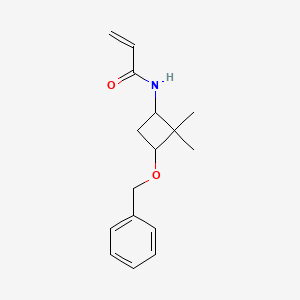

Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . It’s an important family of compounds due to its wide spectrum of biological activities and therapeutic potential . The compound “3-Bromo-5-methylisoxazol-4-amine hcl” is a derivative of isoxazole.

Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis

Isoxazole is a five-membered ring structure with one oxygen atom and one nitrogen atom at adjacent positions . The “3-Bromo-5-methylisoxazol-4-amine hcl” is a derivative of isoxazole, and it would have a bromine atom at the 3rd position, a methyl group at the 5th position, and an amine group at the 4th position of the isoxazole ring.Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential . The reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine is one of the methods for the preparation of 3,5-disubstituted isoxazoles .Wissenschaftliche Forschungsanwendungen

Synthesis of 3-Aminoisoxazoles

One significant application of 3-Bromo-5-methylisoxazol-4-amine hcl is in the synthesis of 3-aminoisoxazoles through the addition-elimination of amines on 3-bromoisoxazolines. This two-step procedure involves the reaction of readily available 3-bromoisoxazolines with amines in the presence of a base, followed by an oxidation protocol to afford 3-aminoisoxazoles in high yield. This method offers a novel route for the synthesis of these heterocycles, which are valuable intermediates in pharmaceutical and agrochemical compound development (Girardin et al., 2009).

Material Science: Fire Retardant Molecules

In material science, 3-Bromo-5-methylisoxazol-4-amine hcl derivatives have been utilized in synthesizing novel liquid crystalline and fire retardant molecules. Specifically, compounds based on a six-armed cyclotriphosphazene core containing Schiff base and amide linking units have been developed. These compounds, characterized by their smectic A phase and high thermal stability, demonstrated enhanced fire retardant properties when incorporated into polyester resin, showcasing potential applications in developing fire-resistant materials (Jamain et al., 2020).

Analytical Chemistry: HCA Detection in Cooked Meat Products

In the field of analytical chemistry, research has focused on the detection of heterocyclic amines (HCAs) in cooked meat products, which are known mutagens and carcinogens. While not directly involving 3-Bromo-5-methylisoxazol-4-amine hcl, this research area underscores the importance of analytical techniques in identifying and quantifying potentially harmful compounds formed during food processing. Methods involving high-performance liquid chromatography (HPLC) and liquid-phase microextraction combined with LC-MS/MS have been developed to detect HCAs at levels resulting from normal food consumption, highlighting the role of advanced analytical methods in food safety and public health (Busquets et al., 2009).

Zukünftige Richtungen

Isoxazole and its derivatives continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

Wirkmechanismus

Target of Action

Similar compounds have been studied for their interactions with various cellular targets .

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways .

Result of Action

Similar compounds have been shown to have various effects at the molecular and cellular levels .

Eigenschaften

IUPAC Name |

3-bromo-5-methyl-1,2-oxazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2O.ClH/c1-2-3(6)4(5)7-8-2;/h6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTZIQDUDCMLEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-methyl-1,2-oxazol-4-amine;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-Methoxyphenoxy)-4-(3-methoxyphenyl)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2971293.png)

![8-chloro-3-(3-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2971295.png)

![2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3-thiazole](/img/structure/B2971298.png)

![Diethyl 5-(2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)isophthalate](/img/structure/B2971299.png)

![2-(4-fluorophenyl)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2971305.png)

![3-[(2-Furylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B2971308.png)